(4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol
Overview
Description
(4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol is a chemical compound with the molecular formula C7H10ClN3O. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a dimethylamino group at the 6th position, and a hydroxymethyl group at the 5th position of the pyrimidine ring
Preparation Methods
The synthesis of (4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol typically involves the reaction of 4-chloro-6-(dimethylamino)pyrimidine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as a base or acid, to facilitate the formation of the hydroxymethyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The chloro and dimethylamino groups play a crucial role in its binding to target enzymes or receptors, modulating their activity. The hydroxymethyl group may also contribute to its overall biological activity by enhancing its solubility and facilitating its transport within biological systems .
Comparison with Similar Compounds
(4-Chloro-6-(dimethylamino)pyrimidin-5-yl)methanol can be compared with other similar compounds, such as:
4-Chloro-6-(methylamino)pyrimidin-5-yl)methanol: Similar structure but with a methylamino group instead of a dimethylamino group.
4-Chloro-6-(dimethylamino)pyrimidin-5-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
4-Chloro-6-(dimethylamino)pyrimidin-5-yl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.
These compounds share structural similarities but differ in their specific functional groups, which can influence their chemical reactivity and biological activity. The presence of the hydroxymethyl group in this compound makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
[4-chloro-6-(dimethylamino)pyrimidin-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-11(2)7-5(3-12)6(8)9-4-10-7/h4,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKHSFWKGLHIAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=N1)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423029-78-0 | |
Record name | (4-chloro-6-(dimethylamino)pyrimidin-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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